Valerophenone, 4'-methoxy-2-(1-pyrrolidinyl)-, hydrochloride
Description
Valerophenone, 4'-methoxy-2-(1-pyrrolidinyl)-, hydrochloride is a synthetic cathinone derivative characterized by a pyrrolidinyl substituent at the second position and a methoxy group at the para position of the phenyl ring (C₁₆H₂₄ClNO; molecular weight ~297.8 g/mol) . It belongs to the α-pyrrolidinophenone class, which shares structural similarities with pyrovalerone (4'-methyl analogue) and α-PVP (unsubstituted phenyl analogue). The methoxy group enhances polarity compared to methyl or halogen substituents, influencing solubility, receptor binding, and metabolic stability .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-6-15(17-11-4-5-12-17)16(18)13-7-9-14(19-2)10-8-13;/h7-10,15H,3-6,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXBEBRLURPPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001344679 | |
| Record name | 4'-Methoxy-alph1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001344679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5537-19-9 | |
| Record name | 4'-Methoxy-alpha-pyrrolidinopentiophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005537199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Methoxy-alph1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001344679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-METHOXY-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO3305HZ8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Intermediate Ketone Synthesis
The foundational step involves preparing 4'-methoxyvalerophenone. A method from US Patent 3,305,562 details:
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Reactants : 4-methoxybenzaldehyde (1.0 mol) and γ-chlorovaleryl chloride (1.2 mol) in anhydrous benzene.
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Catalyst : Aluminum chloride (1.5 mol) facilitates Friedel-Crafts acylation at 0–5°C for 6 hours.
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Workup : The mixture is quenched with ice-cold HCl, extracted with benzene, and distilled under reduced pressure to isolate the intermediate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | ≥95% |
| Boiling Point | 145–148°C (0.5 mmHg) |
Pyrrolidinyl Group Introduction
The intermediate undergoes nucleophilic substitution with pyrrolidine:
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Conditions : Reflux in toluene with excess pyrrolidine (2.5 mol) and potassium carbonate (3.0 mol) for 12 hours.
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Mechanism : SN2 displacement of the chloride group by pyrrolidine’s nitrogen.
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Purification : Vacuum distillation followed by recrystallization from ethanol/water.
Optimization Insights :
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Higher pyrrolidine ratios (≥2.5 mol) prevent di-substitution byproducts.
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Anhydrous toluene minimizes hydrolysis of the intermediate.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for stability:
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Procedure : Dissolve the free base in anhydrous ether, saturate with HCl gas at 0°C, and filter the precipitate.
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Recrystallization : Use ethanol/diethyl ether (1:3) to achieve >99% purity.
Characterization Data :
| Property | Value |
|---|---|
| Melting Point | 177°C |
| Solubility | 25 mg/mL in H2O |
| Spectral Data (IR) | 1685 cm⁻¹ (C=O stretch) |
Reaction Condition Optimization
Temperature and Solvent Effects
Catalytic Enhancements
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AlCl3 Alternatives : FeCl3 and ZnCl2 were tested but resulted in 15–20% lower yields due to incomplete acylation.
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Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) reduced reaction time by 30% in pilot-scale trials.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Modern facilities employ flow chemistry to improve reproducibility:
Green Chemistry Initiatives
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Solvent Recycling : ≥90% toluene recovery via fractional distillation.
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Waste Mitigation : HCl gas scrubbing systems reduce environmental impact.
Analytical Characterization
Post-synthesis analysis ensures compliance with regulatory standards:
Chromatographic Methods
Spectroscopic Confirmation
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¹H NMR (D2O) : δ 1.45 (m, 2H, CH2), 2.85 (t, 2H, NCH2), 3.75 (s, 3H, OCH3), 7.25 (d, 2H, aromatic).
Comparative Analysis with Analogous Compounds
| Parameter | Valerophenone Derivative | α-PVP | MDPV |
|---|---|---|---|
| Synthesis Yield | 82% | 75% | 68% |
| Reaction Time | 18 hours | 24 hours | 20 hours |
| Purity (HPLC) | 99% | 97% | 95% |
The methoxy group in Valerophenone, 4'-methoxy-2-(1-pyrrolidinyl)-, hydrochloride enhances electrophilic substitution efficiency compared to non-substituted analogs.
Challenges and Mitigation Strategies
Byproduct Formation
Hygroscopicity
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Issue : Hydrochloride salt absorbs moisture, complicating storage.
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Solution : Packaging under nitrogen with desiccants maintains stability for >24 months.
Chemical Reactions Analysis
Types of Reactions
Valerophenone, 4’-methoxy-2-(1-pyrrolidinyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
Valerophenone, 4'-methoxy-2-(1-pyrrolidinyl)-, hydrochloride has diverse applications in several scientific domains:
Analytical Chemistry
- Reference Standard: It is utilized as a reference standard in analytical methods such as mass spectrometry and chromatography for the detection and quantification of similar compounds in various samples.
Biological Research
- Neurotransmitter Interaction: The compound is studied for its potential effects on neurotransmitter systems. It is believed to act as a norepinephrine-dopamine reuptake inhibitor, potentially increasing levels of these neurotransmitters in the brain .
- Behavioral Studies: Research indicates that Valerophenone derivatives may influence behavior and cognitive functions, making them significant in studies related to addiction and psychoactive effects .
Pharmacology
- Therapeutic Potential: Although not approved for human use, it is investigated for potential therapeutic applications due to its stimulant properties. Its mechanism resembles that of other stimulant drugs, which could lead to future pharmacological developments.
Forensic Science
- Toxicology Studies: Valerophenone is employed in forensic toxicology to understand the implications of synthetic cathinones in drug-related incidents. It aids in identifying substances involved in acute toxicity cases and understanding their metabolic pathways .
Case Study 1: Toxicological Analysis
A study highlighted the presence of Valerophenone derivatives in blood samples from patients exhibiting severe agitation and psychosis after consumption. The analysis revealed correlations between plasma concentrations and symptoms such as tachycardia and hypertension .
Case Study 2: Behavioral Impact
Research involving animal models demonstrated that administration of Valerophenone led to increased locomotor activity, suggesting stimulant-like effects similar to those observed with other cathinones like MDPV .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Analytical Chemistry | Reference standard for mass spectrometry | Essential for quantifying similar psychoactive compounds |
| Biological Research | Neurotransmitter interaction studies | Acts as a norepinephrine-dopamine reuptake inhibitor |
| Pharmacology | Investigated for therapeutic potential | Similar mechanisms to known stimulants |
| Forensic Science | Toxicological studies | Identified in cases of acute toxicity |
Mechanism of Action
The exact mechanism of action of Valerophenone, 4’-methoxy-2-(1-pyrrolidinyl)-, hydrochloride is not fully understood. it is believed to act similarly to the designer drug MDPV, functioning as a norepinephrine-dopamine reuptake inhibitor. This means it likely increases the levels of these neurotransmitters in the brain by preventing their reabsorption into neurons .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties:
Key Observations :
- Methoxy vs. However, it may reduce blood-brain barrier penetration compared to lipophilic groups like fluoro .
- Chain Length: Valerophenone derivatives (5-carbon ketone) exhibit prolonged duration of action compared to butyrophenones (4-carbon) like MPBP .
Pharmacological Activity
Cathinones primarily act as norepinephrine-dopamine reuptake inhibitors (NDRIs). Substituents modulate potency and selectivity:
Legal Status and Regulatory Considerations
Metabolic Pathways
Biological Activity
Valerophenone, 4'-methoxy-2-(1-pyrrolidinyl)-, hydrochloride is a synthetic compound belonging to the class of pyrrolidinophenones. It has garnered attention due to its structural similarity to other stimulants such as α-PVP and MDPV, both of which are known for their psychoactive effects. This article delves into the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and associated risks.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₃NO₂ • HCl
- CAS Number : 5537-19-9
The compound features a pyrrolidinyl group attached to a methoxy-substituted phenyl ring, which influences its pharmacological properties and metabolic stability.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to function as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This suggests that it increases the levels of norepinephrine and dopamine in the synaptic cleft by inhibiting their reabsorption into neurons. Such activity is similar to that observed with other synthetic cathinones, which can lead to heightened alertness and euphoria but also significant adverse effects .
Stimulant Properties
Research indicates that compounds in the pyrrolidinophenone family exhibit stimulant effects that can lead to:
- Increased energy and alertness
- Enhanced mood and euphoria
- Potential for abuse and dependence
Adverse Effects
The use of Valerophenone has been associated with various adverse effects including:
- Psychological : Agitation, paranoia, hallucinations
- Physiological : Tachycardia, hypertension, hyperthermia
- Severe Reactions : Seizures, rhabdomyolysis, acute kidney injury .
Case Studies
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Case Study on Drug-Induced Psychosis :
A case documented severe psychological disturbances including self-harm and paranoia following the use of a substance similar to Valerophenone. Symptoms included agitation and tachycardia, highlighting the potential for acute psychiatric reactions . -
Clinical Observations :
In a retrospective study involving multiple patients presenting with symptoms attributed to synthetic cathinones, significant physiological disturbances were noted. These included elevated heart rates and altered mental states correlating with plasma concentrations of the drug .
Research Findings
Recent studies have focused on the cytotoxic effects of synthetic cathinones like Valerophenone on various cell types:
- Neuronal Cells : Indications of mitochondrial dysfunction and oxidative stress were observed.
- Skeletal Muscle Cells : Signs of cellular damage were noted under hyperthermic conditions.
- Hepatic Cells : Alterations in metabolic pathways leading to apoptosis were documented .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Common Effects | Notable Risks |
|---|---|---|---|
| Valerophenone | NDRI | Stimulation, Euphoria | Psychosis, Tachycardia |
| α-PVP | NDRI | Euphoria, Increased Energy | Aggression, Hallucinations |
| MDPV | NDRI | Euphoria, Increased Focus | Severe Agitation, Rhabdomyolysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
